(1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid
Overview
Description
(1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid is a compound that features a cyclohexene ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation and reduction reactions yield corresponding oxidized or reduced products.
Scientific Research Applications
(1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature a Boc-protected amino group and are used in similar applications.
tert-Butoxycarbonyl-protected peptides: These peptides have Boc-protected amino groups and are used in peptide synthesis.
Uniqueness
(1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a carboxylic acid group. This combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of peptide and pharmaceutical synthesis .
Properties
IUPAC Name |
(1S,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPYBSDCOQXJAI-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135732 | |
Record name | (1S,6R)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226812-50-5 | |
Record name | (1S,6R)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226812-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,6R)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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